molecular formula C12H13N3O2 B8110245 3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B8110245
M. Wt: 231.25 g/mol
InChI Key: YGXCHQKIMWYLBA-UHFFFAOYSA-N
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Description

3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a unique fusion of pyridine and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the following steps:

    Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate alkylating agent to form the pyridin-3-yloxy intermediate.

    Cyclization: The intermediate undergoes cyclization with a suitable precursor to form the tetrahydroisoxazolo[4,5-c]pyridine core.

    Final Assembly: The final step involves the coupling of the pyridin-3-yloxy group with the tetrahydroisoxazolo[4,5-c]pyridine core under specific reaction conditions, often involving the use of a base and a solvent like toluene or ethyl acetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting neurological disorders and inflammatory diseases.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Chemistry: Acts as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with receptor proteins, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-yloxy Derivatives: Compounds with similar pyridin-3-yloxy groups but different core structures.

    Isoxazole Derivatives: Compounds with isoxazole rings but different substituents.

Uniqueness

3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(pyridin-3-yloxymethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-9(6-13-4-1)16-8-11-10-7-14-5-3-12(10)17-15-11/h1-2,4,6,14H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCHQKIMWYLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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